

Spectroscopic Profile of Ethyl 3-amino-1H-indole-2-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl 3-amino-1H-indole-2-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 3-amino-1H-indole-2-carboxylate**, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Due to the limited availability of published spectroscopic data for the unsubstituted title compound, this guide presents data for closely related 3-anilino substituted derivatives as illustrative examples. The methodologies and interpretation principles remain directly applicable to the parent compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for derivatives of **Ethyl 3-amino-1H-indole-2-carboxylate**. This data is essential for the structural elucidation and characterization of this class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ^1H NMR Spectroscopic Data for Ethyl 3-(phenylamino)-1H-indole-2-carboxylate Derivatives (in DMSO-d₆)

Compound	Aromatic Protons (ppm)	NH (Indole) (ppm)	-OCH ₂ - (ppm)	-CH ₃ (ppm)
Ethyl 3-((4-methoxyphenyl)amino)-1H-indole-2-carboxylate	6.82-7.53 (m, 8H)	11.21 (s, 1H)	4.31 (q, J=6.8 Hz, 2H)	1.31 (t, J=7.2 Hz, 3H)
Ethyl 3-((4-fluorophenyl)amino)-1H-indole-2-carboxylate	6.85-7.73 (m, 8H)	11.41 (s, 1H)	4.29 (q, J=6.8 Hz, 2H)	1.27 (t, J=6.8 Hz, 3H)
Ethyl 3-((2-chlorophenyl)amino)-1H-indole-2-carboxylate	6.78-7.51 (m, 8H)	11.68 (s, 1H)	4.32 (q, J=6.8 Hz, 2H)	1.30 (t, J=7.2 Hz, 3H)

Note: Data extracted from a study on related derivatives as model compounds.

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 3-(phenylamino)-1H-indole-2-carboxylate Derivatives (in DMSO-d₆)

Compound	C=O (ppm)	Aromatic Carbons (ppm)	-OCH ₂ - (ppm)	-CH ₃ (ppm)
Ethyl 3-((4-methoxyphenyl)amino)-1H-indole-2-carboxylate	162.46	113.33, 113.77, 114.69, 118.84, 119.43, 120.44, 122.07, 125.95, 129.56, 136.65, 138.30, 154.07	60.39	14.91
Ethyl 3-((4-fluorophenyl)amino)-1H-indole-2-carboxylate	Not Reported	98.42 - 137.33	56.09	19.50
Ethyl 3-((2-chlorophenyl)amino)-1H-indole-2-carboxylate	162.21	113.65, 115.45, 116.78, 119.88, 120.36, 120.44, 121.53, 121.58, 125.32, 126.03, 128.27, 129.84, 136.21, 141.68	60.93	14.69

Note: Data extracted from a study on related derivatives as model compounds.

Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands for Indole Derivatives

Functional Group	Vibrational Mode	Typical Wavenumber (cm ⁻¹)
N-H (Indole)	Stretching	3500-3300
N-H (Amino)	Stretching	3400-3200
C-H (Aromatic)	Stretching	3100-3000
C=O (Ester)	Stretching	1730-1700
C=C (Aromatic)	Stretching	1600-1450
C-N	Stretching	1350-1250
C-O (Ester)	Stretching	1300-1000

Note: This table provides expected ranges for the key functional groups present in the title compound.

Mass Spectrometry (MS) Data

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for Ethyl 3-(phenylamino)-1H-indole-2-carboxylate Derivatives

Compound	Ionization Mode	Calculated $[M+H]^+$ (m/z)	Found $[M+H]^+$ (m/z)
Ethyl 3-((4-methoxyphenyl)amino)-1H-indole-2-carboxylate	ESI	311.1396	311.1402
Ethyl 3-((4-fluorophenyl)amino)-1H-indole-2-carboxylate	ESI	299.1196	299.1202
Ethyl 3-((2-chlorophenyl)amino)-1H-indole-2-carboxylate	ESI	315.0900	315.0907

Note: Data extracted from a study on related derivatives as model compounds using Electrospray Ionization (ESI).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic analysis. The following are generalized protocols for obtaining NMR, IR, and MS spectra for indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- ¹H NMR Acquisition:
 - Spectrometer: 400 MHz or higher field instrument.
 - Pulse Program: Standard single-pulse sequence.

- Acquisition Parameters: Spectral width of approximately 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
- ^{13}C NMR Acquisition:
 - Spectrometer: Same instrument as for ^1H NMR.
 - Pulse Program: Standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE).
 - Acquisition Parameters: Spectral width of approximately 240 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

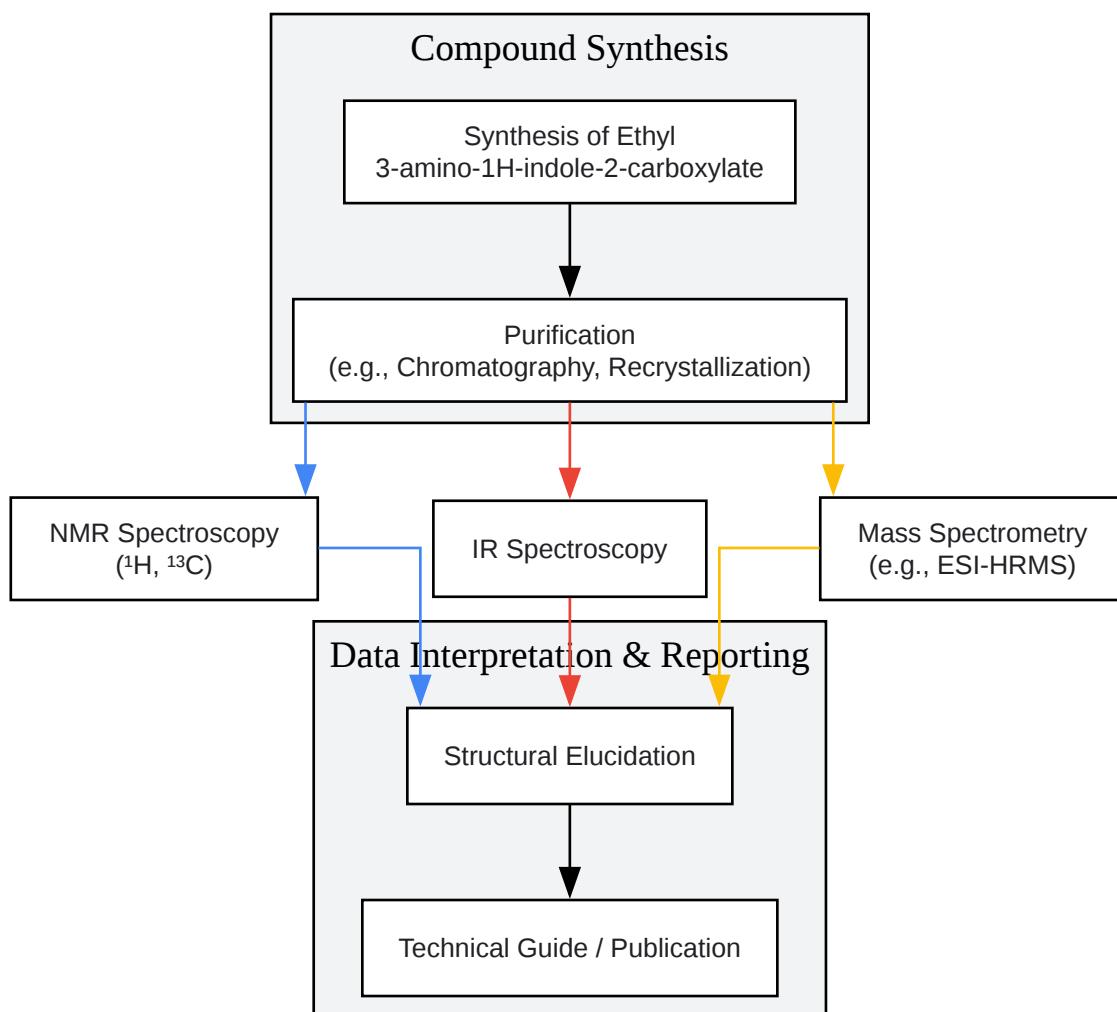
- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
- Data Acquisition:
 - Spectrometer: A standard FTIR spectrometer.
 - Acquisition: Record a background spectrum of the empty sample holder (or pure KBr pellet). Then, record the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
- Data Acquisition (Electron Ionization - EI):
 - Introduction: Introduce the sample into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).
 - Ionization: The sample is vaporized and bombarded with a beam of electrons (typically 70 eV), causing ionization and fragmentation.
 - Analysis: The resulting ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z).
- Data Acquisition (Electrospray Ionization - ESI):
 - Introduction: Infuse the sample solution directly into the ESI source via a syringe pump.
 - Ionization: A high voltage is applied to a capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
 - Analysis: The ions are transferred into the mass analyzer for m/z determination.
- Data Processing: The mass spectrum is generated by plotting the relative abundance of ions against their m/z values. For high-resolution mass spectrometry (HRMS), the exact mass is determined and used to calculate the elemental composition.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound like **Ethyl 3-amino-1H-indole-2-carboxylate**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

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